Cas no 730950-00-2 (<br>2-Amino-4-bromomethyl-5-methylcarbamoyl-thiophene-3-carboxylic acid ethyl e ster)

<br>2-Amino-4-bromomethyl-5-methylcarbamoyl-thiophene-3-carboxylic acid ethyl e ster 化学的及び物理的性質
名前と識別子
-
- <br>2-Amino-4-bromomethyl-5-methylcarbamoyl-thiophene-3-carboxylic acid ethyl e ster
- ethyl 2-amino-4-(bromomethyl)-5-(methylcarbamoyl)thiophene-3-carboxylate
- SR-01000046937
- EN300-06518
- SR-01000046937-1
- AKOS005136929
- ethyl2-amino-4-(bromomethyl)-5-(methylcarbamoyl)thiophene-3-carboxylate
- 2-Amino-4-bromomethyl-5-methylcarbamoyl-thiophene-3-carboxylic acid ethyl ester
- CS-0288969
- 730950-00-2
-
- インチ: InChI=1S/C10H13BrN2O3S/c1-3-16-10(15)6-5(4-11)7(9(14)13-2)17-8(6)12/h3-4,12H2,1-2H3,(H,13,14)
- InChIKey: WBUAVYXARTZLKY-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 319.98303Da
- どういたいしつりょう: 319.98303Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 303
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 110Ų
<br>2-Amino-4-bromomethyl-5-methylcarbamoyl-thiophene-3-carboxylic acid ethyl e ster 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1359639-250mg |
Ethyl 2-amino-4-(bromomethyl)-5-(methylcarbamoyl)thiophene-3-carboxylate |
730950-00-2 | 95% | 250mg |
¥1987.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1359639-1g |
Ethyl 2-amino-4-(bromomethyl)-5-(methylcarbamoyl)thiophene-3-carboxylate |
730950-00-2 | 95% | 1g |
¥6912.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1359639-5g |
Ethyl 2-amino-4-(bromomethyl)-5-(methylcarbamoyl)thiophene-3-carboxylate |
730950-00-2 | 95% | 5g |
¥20055.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1359639-100mg |
Ethyl 2-amino-4-(bromomethyl)-5-(methylcarbamoyl)thiophene-3-carboxylate |
730950-00-2 | 95% | 100mg |
¥1782.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1359639-500mg |
Ethyl 2-amino-4-(bromomethyl)-5-(methylcarbamoyl)thiophene-3-carboxylate |
730950-00-2 | 95% | 500mg |
¥4089.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1359639-2.5g |
Ethyl 2-amino-4-(bromomethyl)-5-(methylcarbamoyl)thiophene-3-carboxylate |
730950-00-2 | 95% | 2.5g |
¥12670.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1359639-50mg |
Ethyl 2-amino-4-(bromomethyl)-5-(methylcarbamoyl)thiophene-3-carboxylate |
730950-00-2 | 95% | 50mg |
¥1612.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1359639-10g |
Ethyl 2-amino-4-(bromomethyl)-5-(methylcarbamoyl)thiophene-3-carboxylate |
730950-00-2 | 95% | 10g |
¥27739.00 | 2024-07-28 |
<br>2-Amino-4-bromomethyl-5-methylcarbamoyl-thiophene-3-carboxylic acid ethyl e ster 関連文献
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
<br>2-Amino-4-bromomethyl-5-methylcarbamoyl-thiophene-3-carboxylic acid ethyl e sterに関する追加情報
Comprehensive Guide to 2-Amino-4-bromomethyl-5-methylcarbamoyl-thiophene-3-carboxylic acid ethyl ester (CAS No. 730950-00-2)
2-Amino-4-bromomethyl-5-methylcarbamoyl-thiophene-3-carboxylic acid ethyl ester (CAS No. 730950-00-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This thiophene derivative is known for its unique structural features, making it a valuable intermediate in the synthesis of bioactive molecules. Researchers and industry professionals often seek information on its properties, applications, and synthesis methods, reflecting its importance in modern chemistry.
The molecular structure of 2-Amino-4-bromomethyl-5-methylcarbamoyl-thiophene-3-carboxylic acid ethyl ester includes a thiophene ring substituted with amino, bromomethyl, methylcarbamoyl, and ethyl ester groups. These functional groups contribute to its reactivity and potential applications in drug discovery and material science. The presence of the bromomethyl group, in particular, makes it a versatile building block for further chemical modifications, which is a key reason why it is frequently discussed in synthetic chemistry forums.
One of the most common questions about this compound is its role in medicinal chemistry. 2-Amino-4-bromomethyl-5-methylcarbamoyl-thiophene-3-carboxylic acid ethyl ester serves as a precursor for the development of thiophene-based drugs, which are known for their antimicrobial, anti-inflammatory, and anticancer properties. Recent studies have explored its potential in designing kinase inhibitors, a hot topic in cancer research. This aligns with the growing interest in targeted therapies and personalized medicine, making it a relevant compound for contemporary pharmaceutical applications.
In addition to its pharmaceutical uses, this compound is also investigated in agrochemical research. The thiophene scaffold is found in several pesticides and herbicides, and the bromomethyl functionality allows for the introduction of other bioactive moieties. With the increasing demand for sustainable and efficient crop protection solutions, researchers are exploring novel derivatives of 2-Amino-4-bromomethyl-5-methylcarbamoyl-thiophene-3-carboxylic acid ethyl ester to address challenges in agriculture.
The synthesis of 2-Amino-4-bromomethyl-5-methylcarbamoyl-thiophene-3-carboxylic acid ethyl ester typically involves multi-step reactions, starting from commercially available thiophene derivatives. Key steps include bromination, esterification, and carbamoylation, which require careful optimization to achieve high yields and purity. Researchers often look for detailed protocols and troubleshooting tips, highlighting the need for accessible and accurate technical information.
From a market perspective, the demand for 2-Amino-4-bromomethyl-5-methylcarbamoyl-thiophene-3-carboxylic acid ethyl ester is driven by its applications in drug discovery and agrochemical development. Suppliers and manufacturers emphasize its high purity and consistent quality, as these factors are critical for research and industrial use. The compound is often listed under its CAS No. 730950-00-2 in chemical databases, making it easier for buyers to locate reliable sources.
Safety and handling of 2-Amino-4-bromomethyl-5-methylcarbamoyl-thiophene-3-carboxylic acid ethyl ester are also important considerations. While it is not classified as a hazardous material, standard laboratory precautions should be followed, including the use of personal protective equipment (PPE) and proper ventilation. Researchers frequently search for Material Safety Data Sheets (MSDS) to ensure safe handling practices, underscoring the importance of providing comprehensive safety information.
In summary, 2-Amino-4-bromomethyl-5-methylcarbamoyl-thiophene-3-carboxylic acid ethyl ester (CAS No. 730950-00-2) is a versatile and valuable compound in both pharmaceutical and agrochemical research. Its unique structure and reactivity make it a key intermediate for synthesizing bioactive molecules, aligning with current trends in drug discovery and sustainable agriculture. By understanding its properties, applications, and synthesis methods, researchers can leverage its potential to develop innovative solutions for pressing global challenges.
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